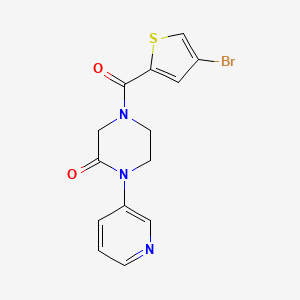

4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

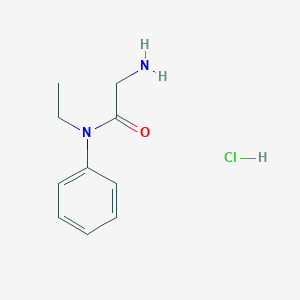

4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as BTPP and is a heterocyclic compound with a molecular formula of C16H13BrN2O2S.

Applications De Recherche Scientifique

Organic Synthesis and Reactivity

Studies on bromination of organic molecules with polymer-supported bromine complexes have shown the significance of pyridine and piperazine derivatives in electrophilic addition, aromatic substitution, and radical substitution reactions. These findings suggest the potential of 4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one in synthetic organic chemistry for constructing complex molecules through selective bromination processes (Zupan & Šegatin, 1994).

Pharmacological Research

In pharmacological research, the synthesis of novel compounds with piperazine cores has been explored for their potential as Substance P antagonists, offering insight into the therapeutic applications of such molecules in treating conditions related to neurotransmitter dysfunction (Rogiers et al., 2001). Additionally, compounds featuring substituted piperazines have demonstrated cytotoxicity against cancer cell lines, indicating their utility in developing anticancer agents (El-Masry et al., 2022).

Material Science and Molecular Modeling

In material science, the interaction of piperazine derivatives with metallic elements has been investigated, revealing novel carbonylation reactions at C−H bonds in the piperazine ring, which could be pivotal for the development of new materials or catalytic processes (Ishii et al., 1997). Additionally, research into the synthesis and characterization of piperazine and triphenyl moiety-containing non-symmetric molecular glasses has shown their potential for use in light-emitting and amplified spontaneous emission applications, demonstrating the versatility of piperazine derivatives in advanced material applications (Zarins et al., 2018).

Propriétés

IUPAC Name |

4-(4-bromothiophene-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O2S/c15-10-6-12(21-9-10)14(20)17-4-5-18(13(19)8-17)11-2-1-3-16-7-11/h1-3,6-7,9H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHZMWXVBPEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2437765.png)

![N-benzyl-2-chloro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2437770.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2437771.png)

![(E)-3-(furan-2-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2437774.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2437776.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2437781.png)

![4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2437782.png)